Seizure Frequency Reduction in Medically Intractable Partial-Onset Epilepsy: Dezinamide vs. Placebo
In a double-blind, placebo-controlled n-of-1 design trial of 15 patients with medically intractable partial-onset seizures comedicated with phenytoin, Dezinamide produced a statistically significant median seizure frequency reduction of 37.9% compared with placebo [1]. The trial employed a within-patient randomized crossover design comprising six 5-week treatment periods (three active paired with three placebo), yielding a randomization test p-value of 0.0025 and a signed rank test p-value of 0.048 [1]. Additionally, 40% of patients achieved a seizure reduction exceeding 50% compared with placebo [1].
| Evidence Dimension | Median reduction in seizure frequency from baseline |
|---|---|
| Target Compound Data | 37.9% median seizure frequency reduction |
| Comparator Or Baseline | Placebo (baseline) |
| Quantified Difference | 37.9% reduction; p = 0.0025 (randomization test); 40% of patients with >50% reduction |
| Conditions | Double-blind, placebo-controlled n-of-1 trial; 15 patients with medically intractable partial-onset seizures; comedicated with phenytoin only; six 5-week treatment periods |
Why This Matters
This trial provides the only placebo-controlled efficacy quantification for Dezinamide, establishing a benchmark for comparative efficacy studies with other AEDs and enabling researchers to contextualize Dezinamide's therapeutic potential against alternative sodium channel blockers in refractory epilepsy models.
- [1] Privitera MD, Treiman DM, Pledger GW, et al. Dezinamide for partial seizures: results of an n-of-1 design trial. Neurology. 1994;44(8):1453-8. doi:10.1212/wnl.44.8.1453 View Source
